

# synthetic route to Citalopram intermediate from 4-Nitrophthalamide

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## Compound of Interest

Compound Name: 4-Nitrophthalamide

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An Application Note for the Synthesis of the Citalopram Intermediate, 5-Cyanophthalide, from **4-Nitrophthalamide**

## Abstract

This application note provides a comprehensive, multi-step protocol for the synthesis of 5-cyanophthalide, a crucial intermediate in the manufacturing of the selective serotonin reuptake inhibitor (SSRI) Citalopram. The described synthetic route commences with **4-nitrophthalamide** and proceeds through three key transformations: a reductive cyclization to form the phthalide lactone ring, a nitro group reduction, and a subsequent Sandmeyer reaction. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry. It offers detailed, step-by-step experimental procedures, explains the chemical principles and rationale behind methodological choices, and includes safety and troubleshooting guidelines. The protocols are designed to be self-validating, supported by mechanistic diagrams and references to authoritative chemical literature.

## Introduction

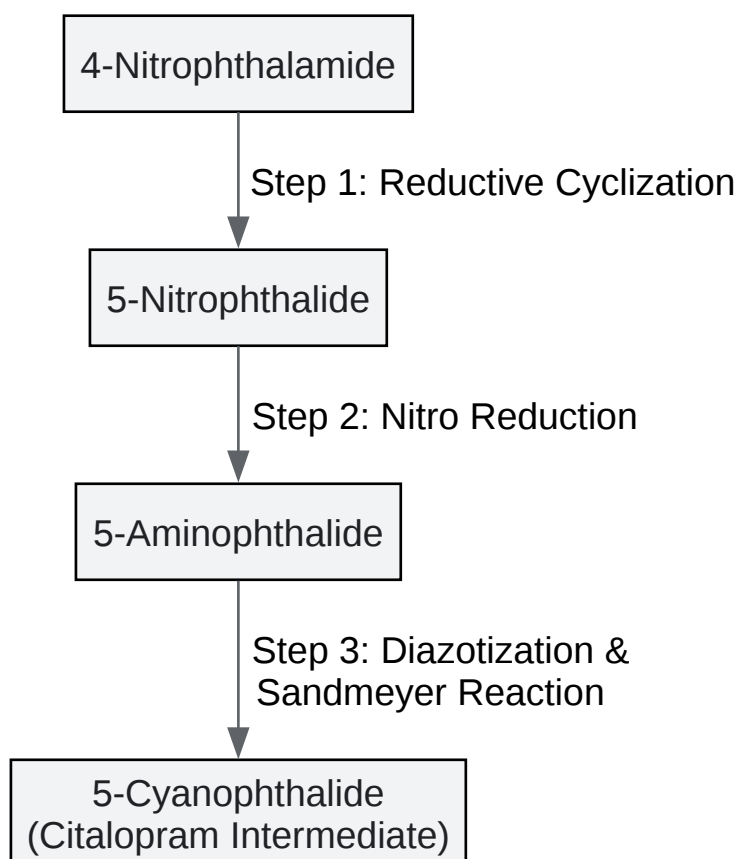
Citalopram is a widely prescribed antidepressant medication that functions by selectively inhibiting the reuptake of serotonin in the brain.[1] The synthesis of Citalopram relies on the availability of high-purity intermediates, among which 5-cyanophthalide is paramount. The cyano group at the 5-position of the phthalide core is the anchor point for the subsequent Grignard reactions that build the final drug molecule.[2][3][4] While various synthetic routes to

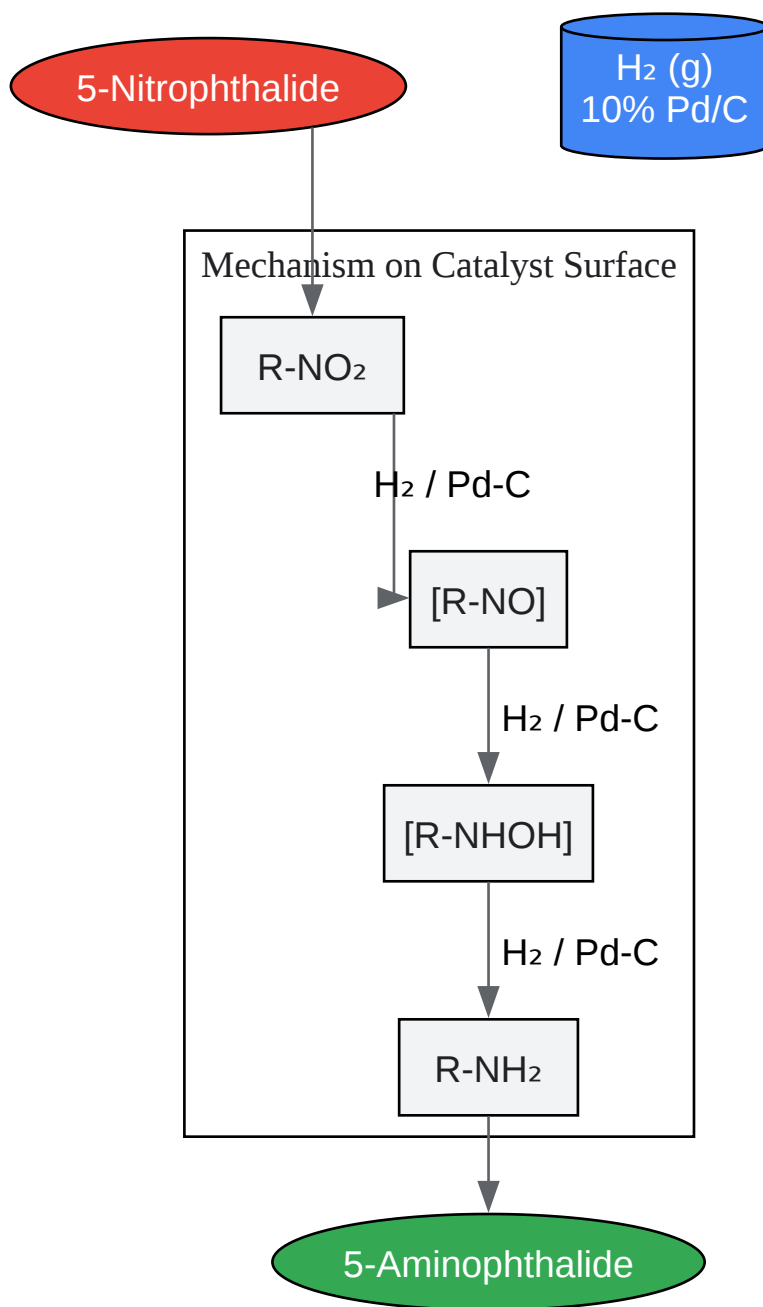
5-cyanophthalide exist, many rely on starting materials like 5-bromophthalide or 5-carboxyphthalide.[5][6][7]

This document outlines a viable synthetic pathway starting from **4-nitrophthalamide**. This route leverages fundamental organic transformations to construct the target intermediate. The chosen pathway is presented as a logical sequence of reactions, each optimized to ensure a high yield and purity of the desired product.

## Overall Synthetic Strategy

The transformation of **4-nitrophthalamide** into 5-cyanophthalide is accomplished in three distinct stages. The overall workflow is designed to first establish the core phthalide structure, followed by the functional group interconversion on the aromatic ring.





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Caption: Catalytic hydrogenation of a nitro group to an amine.

## Experimental Protocol

- Reaction Setup: Charge a hydrogenation vessel (Parr apparatus) with 5-nitrophthalide (179 g, 1.0 mol) and 1 L of ethanol.

- **Catalyst Addition:** Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5.0 g, wet) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- **Hydrogenation:** Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to 50-60 psi with hydrogen.
- **Reaction:** Stir the mixture vigorously at room temperature (20-30 °C). The reaction is exothermic; maintain the temperature below 40 °C using external cooling if necessary. Monitor the reaction progress by the uptake of hydrogen.
- **Completion and Filtration:** Once hydrogen uptake ceases (typically 4-6 hours), depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 100 mL).
- **Isolation:** Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude 5-aminophthalide, which can be used directly in the next step or recrystallized from an ethanol/water mixture for higher purity.

## Reagent Data

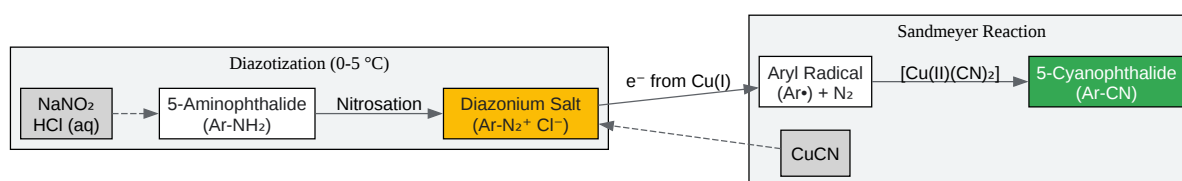
Reagent	Molar Mass (g/mol)	Quantity	Moles (mol)	Role
5-Nitrophthalide	179.13	179 g	1.0	Starting Material
10% Pd/C (wet)	N/A	5.0 g	N/A	Catalyst
Hydrogen (H <sub>2</sub> )	2.02	50-60 psi	Excess	Reducing Agent
Ethanol	46.07	1.2 L	N/A	Solvent

## Part III: Synthesis of 5-Cyanophthalide via Sandmeyer Reaction

### Principle and Rationale

This final stage is a one-pot procedure that first converts the primary aromatic amine of 5-aminophthalide into a diazonium salt, which is then immediately displaced by a cyanide nucleophile.

- **Diazotization:** The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) produces an aryl diazonium salt. [8][9][10] The low temperature is critical to prevent the unstable diazonium salt from decomposing, primarily through the loss of N<sub>2</sub> gas to form a highly reactive aryl cation. [10][11]
- **Sandmeyer Reaction:** The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution that replaces the diazonium group with a nucleophile—in this case, cyanide (CN<sup>-</sup>). [12][13] The copper(I) cyanide (CuCN) facilitates the conversion of the diazonium salt to an aryl radical with the loss of nitrogen gas. This radical then reacts with the copper-cyanide diazonium complex to form the final product, 5-cyanophthalide, and regenerate the copper(I) catalyst. [12]



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Caption: Mechanism overview for the Diazotization-Sandmeyer sequence.

## Experimental Protocol

- **Amine Solution:** In a 2 L beaker, suspend 5-aminophthalide (149 g, 1.0 mol) in a mixture of concentrated hydrochloric acid (250 mL) and water (500 mL). Stir until a fine slurry is formed and cool the mixture to 0 °C in an ice-salt bath.
- **Diazotization:** In a separate flask, dissolve sodium nitrite (76 g, 1.1 mol) in 200 mL of cold water. Add this sodium nitrite solution dropwise to the cold amine slurry over about 30 minutes, keeping the temperature strictly between 0 and 5 °C. Stir for an additional 20

minutes after the addition is complete. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

- **Neutralization of Excess Nitrite:** Add a small amount of sulfamic acid (~1-2 g) portion-wise until the starch-iodide test is negative.
- **Sandmeyer Reaction:** In a separate 4 L reaction vessel, dissolve copper(I) cyanide (108 g, 1.2 mol) and sodium cyanide (60 g, 1.22 mol) in 1 L of water. Warm the solution gently to 50-60 °C to ensure complete dissolution, then cool to room temperature.
- **Coupling:** Slowly and carefully add the cold diazonium salt solution from step 3 to the copper cyanide solution. The addition should be controlled to manage the vigorous evolution of nitrogen gas.
- **Reaction Completion:** After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour to ensure the reaction goes to completion.
- **Isolation and Purification:** Cool the reaction mixture to room temperature. The solid product will precipitate. Collect the crude 5-cyanophthalide by vacuum filtration. Wash the solid with water (2 x 250 mL), then with a dilute sodium carbonate solution, and finally with water again until the filtrate is neutral. Dry the product under vacuum at 80 °C. The product can be recrystallized from acetic acid or toluene to achieve high purity (>99%). [[14](#)]

## Reagent Data

Reagent	Molar Mass (g/mol)	Quantity	Moles (mol)	Role
5-Aminophthalide	149.15	149 g	1.0	Starting Material
Sodium Nitrite (NaNO <sub>2</sub> )	69.00	76 g	1.1	Diazotizing Agent
Hydrochloric Acid (conc.)	36.46	250 mL	~3.0	Acid Catalyst
Copper(I) Cyanide (CuCN)	89.56	108 g	1.2	Catalyst/CN Source
Sodium Cyanide (NaCN)	49.01	60 g	1.22	Solubilizer/CN Source

## Troubleshooting and Safety Considerations

- **Safety - Diazonium Salts:** Aryl diazonium salts, especially when dry, are shock-sensitive and can be explosive. Never isolate the diazonium salt intermediate. Always use it immediately in solution.
- **Safety - Cyanides:** Copper(I) cyanide and sodium cyanide are extremely toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas.
- **Temperature Control:** Maintaining the temperature at 0-5 °C during diazotization is critical. Higher temperatures lead to decomposition and significantly lower yields.
- **Gas Evolution:** The Sandmeyer reaction produces a large volume of nitrogen gas. Ensure the reaction vessel is large enough and adequately vented to handle the effervescence.
- **Incomplete Reaction:** If the final product yield is low, check for incomplete diazotization (stale NaNO<sub>2</sub>) or an inactive CuCN catalyst. The color of the reaction mixture can be an indicator of progress.



## Conclusion

This application note details a robust and chemically sound synthetic route for the preparation of the Citalopram intermediate, 5-cyanophthalide, starting from **4-nitrophthalamide**. By employing a sequence of reductive cyclization, catalytic hydrogenation, and a Diazotization-Sandmeyer reaction, the target molecule can be synthesized effectively. The protocols provided, along with the underlying chemical principles and safety guidelines, offer a valuable resource for chemists engaged in pharmaceutical synthesis and process development.

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